molecular formula C16H18 B1605752 1,1-Diphenylbutane CAS No. 719-79-9

1,1-Diphenylbutane

Cat. No. B1605752
CAS RN: 719-79-9
M. Wt: 210.31 g/mol
InChI Key: SZFDQMKAGLCYPA-UHFFFAOYSA-N
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Description

1,1-Diphenylbutane is a chemical compound that belongs to the group of organic compounds known as hydrocarbons. It is a colorless liquid with a molecular formula of C16H16 and a molecular weight of 208.30 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Crystal Structure Analysis

1,1-Diphenylbutane-1,3-diol is notable for its unique crystal structure among open-chain 1,3-diols. It features exclusive intramolecular hydrogen bonding, which has been thoroughly examined through X-ray diffraction. This makes it a valuable compound in the study of crystallography and molecular interactions (Carvalho et al., 1996).

Polymer Modification

2,3-Dimethyl-2,3-diphenylbutane, a derivative of 1,1-Diphenylbutane, is used as a polymer modifier. Its structure allows it to form stable free radicals and function as a free-radical initiator in the crosslinking copolymerization of polymers. Additionally, it serves as a synergist for fireproofing agents in polyolefins, enhancing fire resistance while minimizing the impact on polymer properties (Shen Xiao-don, 1999).

Molecular Chemistry Studies

The crystal structures of various derivatives, including 1,4-Diphenylbutane-1,2,3,4-tetraone, have been determined using X-ray diffraction. These studies contribute to understanding the disposition of adjacent carbonyl groups in polycarbonyl compounds, aiding in molecular chemistry research (Beddoes et al., 1982).

Asymmetric Reduction and Synthesis

1,4-Diphenylbutane-1,4-dione underwent asymmetric reduction using various reducing agents and chiral reagents, leading to the synthesis of 2,5-diphenylpyrrolidine derivatives. This showcases its role in the field of synthetic organic chemistry (Periasamy et al., 2003).

Microbial Degradation Studies

Studies on microbial degradation of 1,3-diphenylbutane have provided insights into the metabolism of polymers. The degradation involves monooxygenase attack and meta-fission pathways, contributing to our understanding of microbial oxidation processes (Sielicki et al., 1978).

Thermodynamic and Kinetic Analysis

Research on the thermal decomposition of 1,4-diphenylbutane has revealed that its decomposition products arise via free radical pathways. Such studies are significant for understanding reaction mechanisms in coal liquefaction and gasification (Hung & Stock, 1982).

properties

IUPAC Name

1-phenylbutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFDQMKAGLCYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061053
Record name 1,1-Diphenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylbutane

CAS RN

719-79-9
Record name 1,1′-Butylidenebis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-butylidenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000719799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-butylidenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-Diphenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethoxisilane (compound 2, 0.6 mmol) instead of pentamethyldisiloxane was used for the same reaction to Example 14A. 1H-NMR analysis with durene as an internal standard material without isolation of products showed that (4,4-diphenylbuthyl) triethoxysilane (compound 3) was produced with the yield of 85%, and 1,1-diphenylbutane (compound 4) was produced with the yield of 6%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
E Grovenstein Jr, JU Rhee - Journal of the American Chemical …, 1975 - ACS Publications
4-Chloro-lp-biphenylyl-l, l-diphenylbutane reacts with potassium, cesium, and Cs-K-Na alloy in tetrahydrofur-an (THF) to give 4-p-biphenylyl-1, 1-diphenylbutyl anion as deduced from …
Number of citations: 16 pubs.acs.org
KT Serijan, PH Wise - Journal of the American Chemical Society, 1952 - ACS Publications
The synthesis and properties are described for fourteen hydrocarbons in the diphenyl-and dicyclohexylbutane series. In addition to the usual properties, heats of combustion and …
Number of citations: 36 pubs.acs.org
HM Walborsky, MP Murari - Canadian journal of chemistry, 1984 - cdnsciencepub.com
The 1,3-elimination of methoxide by carbanions generated from the reaction of (±)-1,3-dimethoxy-1,1-diphenylbutane with the alkali metals, lithium, sodium, and potassium, in various …
Number of citations: 11 cdnsciencepub.com
JG Slatter, FS Abbott, R Burton - Xenobiotica, 1990 - Taylor & Francis
1. The in vivo biliary metabolites of (±)-3-dimethylamino-1, 1-diphenylbutane hydrochloride (recipavrin) isolated from Wistar rats have been characterized by glc-mass spectrometry. 2. …
Number of citations: 9 www.tandfonline.com
CF Carvalho, DP Arnold, RC Bott… - Australian journal of …, 1996 - CSIRO Publishing
The crystal structure of the asymmetric 1,3-diol 1,1-diphenylbutane-1,3-diol has been determined and refined to a residual R of 0.039 for 795 observed reflections. Crystals are …
Number of citations: 1 www.publish.csiro.au
HW Strickler - 1927 - books.google.com
Aluminum chloride as a means of effecting chemical change has had an extensive and remarkably varied application in organic chemistry. It has been the subject of a vast amount of …
Number of citations: 0 books.google.com
M Rana, A Rahman, A Razzak… - Journal of Scientific …, 2018 - search.ebscohost.com
(S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine has been found to be a mild and effective organocatalyst for one-pot 4-components synthesis of 1, 2, 4, 5-tetra-substituted imidazoles. …
Number of citations: 1 search.ebscohost.com
Z Taira, WH Watson, WB Smith… - … Section B: Structural …, 1977 - scripts.iucr.org
C~ sH~ sO2Br2, monoclinic, space group P2~/c; a= 9.281 (2), b= 11.050 (4), c= 18-199 (6) A,/~= 105.52 (2). U= 1798.3 A3, Dc= 1.574 gcm-3, Z= 4, F (000)= 848 and g (Mo Ka)= 47.8 cm…
Number of citations: 5 scripts.iucr.org
EL MAY, E MOSETTIG - The Journal of Organic Chemistry, 1948 - ACS Publications
This project was undertaken in order to study a number of transformations of the amidone (6-dimethylamino-4, 4-diphenyl-3-heptanone)(1, 2) molecule (V) and to observe the …
Number of citations: 34 pubs.acs.org
AA Khalaf, IM Awad, TI El-Emary… - Journal of the Indian …, 2010 - hero.epa.gov
The alkylation of benzene with 1, 2-diphenyl-2-propanol (1) using AlCl (3)/CH (3) NO (2) catalyst gave a mixture of 1, 2, 2-(4) and 1, 1, 2-triphenylpropane (5) as product alkylates. With …
Number of citations: 11 hero.epa.gov

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